molecular formula C22H18N2O2 B1674636 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

Cat. No.: B1674636
M. Wt: 342.4 g/mol
InChI Key: OHZDCJJHWPHZJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

GAT211 is synthesized through a series of chemical reactions involving the formation of indole derivatives. The compound is typically prepared by dissolving it in a vehicle of ethanol, kolliphor, and saline at a ratio of 1:1:6 . The solution is then injected at a specific volume for experimental purposes .

Industrial Production Methods

The industrial production of GAT211 involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is available in various quantities, ranging from milligrams to grams, and is stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

GAT211 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: GAT211 can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

GAT211 has a wide range of scientific research applications, including:

Biological Activity

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The synthesis typically involves the reaction of 2-phenylindole with β-nitrostyrene under acidic conditions, yielding a product that can be purified using standard chromatographic techniques .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of related indole derivatives. For instance, a series of 3-phenyl-1H-indoles demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some compounds showing efficacy against multidrug-resistant strains. The most promising derivatives exhibited bactericidal activity at concentrations near their Minimum Inhibitory Concentration (MIC), suggesting that similar mechanisms may be present in this compound .

Antiproliferative Effects

Indole derivatives have also been assessed for their antiproliferative effects on various cancer cell lines. In vitro studies indicate that certain substitutions on the indole scaffold can enhance cytotoxicity against cancer cells. For example, compounds with specific functional groups have shown GI50 values in the low nanomolar range, indicating potent antiproliferative activity . The structure-activity relationship (SAR) studies suggest that modifications at the 3-position significantly influence biological activity.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Inhibition of Key Enzymes : Some indole derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that certain indoles can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Cannabinoid Receptors : Indole derivatives have been shown to interact with cannabinoid receptors, potentially influencing pain and inflammation pathways .

Case Study 1: Antimycobacterial Activity

A study evaluated a series of 3-phenylindoles for their ability to inhibit Mtb growth. The compound designated as 3r showed significant bactericidal activity at concentrations close to its MIC. Time-kill studies revealed that it maintained its efficacy over an extended period, demonstrating strong time-dependent characteristics similar to first-line antitubercular drugs like rifampicin .

CompoundMIC (µM)MBC (µM)Time-Kill Kinetics
3r2040Time-dependent

Case Study 2: Antiproliferative Activity

In another study focusing on antiproliferative effects, several indole derivatives were tested against various cancer cell lines. Compounds demonstrated varying degrees of effectiveness, with some achieving GI50 values below 100 nM. The study concluded that structural modifications could enhance potency and selectivity towards cancer cells .

CompoundCell LineGI50 (nM)
VaA549 (Lung)56
VbMCF7 (Breast)59
VcHeLa (Cervical)66

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, and how can reaction yields be improved?

The compound is typically synthesized via nitro-Mannich reactions or nucleophilic substitutions. Key steps include:

  • Silica gel chromatography (12% acetone in hexane) for purification, yielding >75% purity .
  • Use of GRACE™ flash columns under vacuum to isolate intermediates .
  • Optimization of nitrovinyl indole precursors (e.g., 3-(2-nitrovinyl)-1H-indole) to enhance regioselectivity .
    Yield improvements often involve adjusting stoichiometry, solvent polarity (e.g., hexane/acetone gradients), and reaction time.

Q. How is the structural conformation of this compound validated experimentally?

  • X-ray crystallography reveals a dihedral angle of 80.37° between the phenyl and indole rings, confirmed via ORTEP-III and WinGX software .
  • NMR spectroscopy (1H, 13C, and 2D-COSY) identifies coupling constants (e.g., δ 5.32 ppm, J = 8.0 Hz for the nitroethyl group) and confirms stereochemistry .
  • FT-IR and Raman spectroscopy detect functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the electronic and steric effects of substituents on bioactivity?

  • Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
  • Fukui indices identify nucleophilic/electrophilic sites, guiding modifications (e.g., fluorination at the phenyl ring enhances binding to GPCRs) .
  • Molecular docking (AutoDock Vina) evaluates interactions with targets like cannabinoid receptors (CB1R), where the nitro group forms hydrogen bonds with Thr197 .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from assay noise .
  • Orthogonal assays : Combine enzymatic (e.g., 15-lipoxygenase inhibition) and cellular (e.g., cytotoxicity in HEK293 cells) models to validate mechanisms .
  • Impurity analysis : Use GC-MS or HPLC to rule out side products (e.g., nitrovinyl byproducts) affecting results .

Q. How can structure-activity relationships (SAR) be systematically explored for indole derivatives?

  • Fluorine-walk approach : Synthesize analogs like 6a–6f (fluorine at ortho/meta/para positions) to probe steric and electronic effects on GPCR modulation .
  • Nitro group modifications : Replace nitro with cyano or sulfonamide to study redox sensitivity .
  • Pharmacophore mapping : Overlay crystal structures (e.g., PDB ID 5XRA) to identify critical interactions (e.g., π-π stacking with Phe174 in CB1R) .

Q. What methodologies address conformational flexibility in molecular modeling?

  • Cremer-Pople puckering coordinates quantify non-planar distortions in the indole ring, aiding MD simulations .
  • QM/MM hybrid models (e.g., ONIOM) optimize ligand-receptor complexes while accounting for torsional flexibility of the nitroethyl group .
  • Metadynamics predicts free-energy landscapes for nitro group rotation, correlating with allosteric modulator efficacy .

Q. Methodological Resources

  • Crystallography : WinGX and ORTEP-III for structure refinement .
  • Spectroscopy : Bruker Avance III HD (500 MHz) for high-resolution NMR .
  • Computational : Gaussian 16 for DFT; PyMOL for visualization .

Properties

IUPAC Name

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZDCJJHWPHZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.